N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of fused ring system found in many biologically active compounds . Attached to this core are a sulfonamide group and a phenyl ring with a methoxy and a chloro substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fused ring system, the sulfonamide group, and the substituted phenyl ring would all contribute to its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Research has identified polymorphic modifications of a closely related compound, which possesses strong diuretic properties and could potentially be used as a new hypertension remedy. The study of these polymorphs reveals differences in crystal packing, with implications for the compound's stability and efficacy (Shishkina et al., 2018).
Antibacterial Activity
The green synthesis of novel quinoxaline sulfonamides, which include derivatives of the compound , has shown antibacterial activity against Staphylococcus spp. and Escherichia coli. This highlights the compound's potential in addressing bacterial infections and its relevance in the development of new antimicrobial agents (Alavi et al., 2017).
Synthesis and Photophysical Properties
Efficient synthetic routes have been developed for the production of pyrrolo-/indolo[1,2-a]quinolines and related compounds, including the study of their photophysical properties. This research is significant for the design of materials with specific optical properties for potential use in electronic devices or as diagnostic tools (Kiruthika et al., 2014).
Antineoplastic Potential
Some derivatives of the compound have been synthesized as potential antineoplastic agents, showing cell growth inhibitory properties against a panel of cancer cell lines. This suggests a promising avenue for the development of novel cancer therapies, particularly for solid tumors (Ferlin et al., 2000).
Fluorescence and Quantum Chemical Investigations
Research into multi-substituted quinoline derivatives derived from the compound has explored their fluorescence and quantum chemical properties. This study contributes to the understanding of how structural variations affect the optical properties of such compounds, which could be crucial for their application in fluorescent markers or sensors (Le et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(10-15(16)19)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMANPPJXWGRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
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